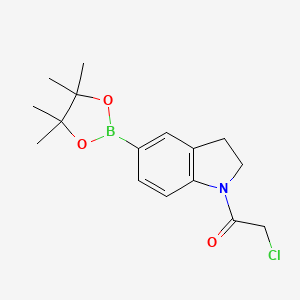

2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone

Description

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Properties

IUPAC Name |

2-chloro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-13-11(9-12)7-8-19(13)14(20)10-18/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTLAYXFGXXDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H16BClN2O3 |

| Molecular Weight | 284.64 g/mol |

| CAS Number | Not specified |

| Appearance | White to off-white solid |

The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) suggests potential for reactivity in biological systems, particularly in enzyme inhibition and interaction with biomolecules.

1. Enzyme Inhibition

Research indicates that derivatives of indolin can act as potent inhibitors of various protein kinases. For instance, related compounds have been shown to inhibit mitogen-activated protein kinase (MAPK) pathways which are crucial in inflammatory responses and cancer progression .

2. Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of similar indolin derivatives. For example, compounds that share structural similarities with this compound have been reported to reduce the production of proinflammatory cytokines in cellular models . This suggests that this compound may also exhibit similar properties.

The proposed mechanisms include:

- Inhibition of Kinase Activity : By binding to ATP-binding sites or allosteric sites on kinases.

- Modulation of Signaling Pathways : Affecting pathways involved in cell growth and inflammation.

These mechanisms are critical for understanding how this compound might be utilized therapeutically.

Case Study 1: Indolin Derivatives as Anti-cancer Agents

A study focused on a series of indolin derivatives demonstrated significant antiproliferative activity against breast cancer cell lines. The results indicated that modifications at the indole ring could enhance activity by increasing lipophilicity and improving cellular uptake .

Case Study 2: Inhibition of Inflammatory Responses

Another study evaluated the effects of indolin derivatives on macrophage activation. The results showed that these compounds could effectively suppress LPS-induced inflammatory responses by inhibiting NF-kB signaling pathways . This suggests potential therapeutic applications for managing chronic inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing indole derivatives exhibit promising anticancer activity. The incorporation of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances the compound's ability to interact with biological targets. Studies have shown that similar indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a candidate for further modification to enhance bioactivity and selectivity against specific targets . The presence of the chloro group also allows for further functionalization, which can lead to the development of more potent derivatives.

Organic Synthesis

Reagent in Chemical Reactions

This compound is utilized as a reagent in organic synthesis. Its boron-containing structure is particularly useful in cross-coupling reactions and Suzuki reactions, where it acts as a boronic acid equivalent. This application is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Catalyst Development

The unique properties of the dioxaborolane moiety allow it to be employed in catalytic processes. Research has demonstrated that compounds with similar structures can serve as effective catalysts in various organic transformations, including oxidation and reduction reactions . The tunability of the compound's reactivity makes it an attractive candidate for catalyst design.

Material Science

Polymer Chemistry

In the field of materials science, 2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone can be used to synthesize functional polymers. The incorporation of boron into polymer backbones can enhance thermal stability and mechanical properties. Additionally, these polymers may exhibit interesting electronic properties suitable for applications in organic electronics and photonics .

Nanotechnology

The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. It can be utilized to create metal-organic frameworks (MOFs) or nanoparticles that have potential applications in drug delivery systems and imaging techniques . The functionalization capabilities allow for targeted delivery mechanisms that improve therapeutic efficacy while reducing side effects.

Case Studies

Comparison with Similar Compounds

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone

- Structure : Replaces indoline with a 3,4-dihydropyridine ring.

- Molecular Formula: C₁₃H₂₂BNO₃ (MW: 251.13 g/mol) .

- Absence of a chlorine substituent decreases electrophilicity at the 1-position. Lower molecular weight may improve solubility in non-polar solvents.

1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone

1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Indolin-1-Yl)Ethanone

- Structure : Boronate ester at the 4-position of indoline (vs. 5-position in the target compound).

- Molecular Formula: C₁₆H₂₂BNO₃ (MW: 287.16 g/mol) .

- Absence of chlorine reduces electrophilic reactivity at the 1-position.

Physicochemical Properties

| Property | Target Compound | 1-(5-Boronated-dihydropyridinyl)ethanone | 1-(6-Boronated-indazolyl)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 321.61 | 251.13 | 286.14 |

| LogP (Predicted) | 3.2 | 2.1 | 3.5 |

| Solubility | Moderate in DCM, THF | High in THF | Low in water, high in DMSO |

| Thermal Stability (°C) | 180–200 (decomposition) | 150–170 | 190–210 |

Notes:

Target Compound

Indazole Analogue

Dihydropyridine Analogue

- Scaffold for Saturation : Hydrogenation yields piperidine derivatives, relevant in CNS drug discovery .

Preparation Methods

Reaction Overview

- Starting Material: 5-bromoindolin-2-one or related halogenated indoline derivatives.

- Reagents: bis(pinacolato)diboron (B2pin2), potassium acetate (KOAc) as base.

- Catalyst: Palladium complex such as PdCl2(dppf)·CH2Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene).

- Solvent: Anhydrous 1,4-dioxane.

- Conditions: Heating at 80–110 °C under inert atmosphere (N2 or Ar) for 4 to 16 hours.

Typical Procedure and Results

A representative procedure reported involves stirring 5-bromoindolin-2-one (10 mmol) with bis(pinacolato)diboron (12 mmol) and KOAc (15 mmol) in 50 mL anhydrous dioxane with 0.2 mmol PdCl2(dppf)·CH2Cl2 catalyst at 85 °C for 15 hours. After reaction completion, the mixture is cooled, diluted with ethyl acetate, washed with brine, and purified by silica gel chromatography (EtOAc/hexanes 1:1). This yields 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one with a high yield of 93.8%.

| Parameter | Details |

|---|---|

| Starting material | 5-bromoindolin-2-one (2.11 g, 10 mmol) |

| Reagents | bis(pinacolato)diboron (3.05 g, 12 mmol), KOAc (1.50 g, 15 mmol) |

| Catalyst | PdCl2(dppf)·CH2Cl2 (163 mg, 0.2 mmol) |

| Solvent | Anhydrous 1,4-dioxane (50 mL) |

| Temperature | 85 °C |

| Reaction time | 15 hours |

| Workup | Dilution with EtOAc, brine wash, silica gel chromatography |

| Yield | 93.8% |

| Product characterization | 1H NMR (300 MHz, CD3OD): δ 1.24 (s, 12H), 3.51 (s, 2H), 6.88 (d, J=8.5 Hz, 1H), 7.52–7.75 (m, 2H); MS (DCI/NH3) m/z 260 (M+H)+ |

Acylation of Indoline Nitrogen with Chloroacetyl Group

After successful borylation, the nitrogen atom of the indoline ring can be acylated with 2-chloroacetyl chloride or related reagents to introduce the 2-chloro-1-ethanone moiety.

Reaction Conditions

- Reagents: 2-chloroacetyl chloride or 2-chloroacetyl derivatives.

- Base: Typically an organic base such as triethylamine or pyridine to scavenge HCl.

- Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran.

- Temperature: 0 °C to room temperature.

- Time: 1–4 hours depending on scale and conditions.

Notes on Optimization

- The reaction is usually conducted under inert atmosphere to avoid hydrolysis.

- The base amount is controlled to prevent over-acylation or side reactions.

- Purification is performed by column chromatography or recrystallization.

Representative Data Table Summarizing Preparation Steps

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd-catalyzed borylation | 5-bromoindolin-2-one, bis(pinacolato)diboron, KOAc, PdCl2(dppf)·CH2Cl2 | 85 °C, 15 h, 1,4-dioxane, N2 | 93.8 | High yield, clean conversion |

| 2 | Acylation | 2-chloroacetyl chloride, triethylamine, DCM | 0 °C to RT, 1–4 h, inert atmosphere | Not reported | Typical acylation conditions |

Research Findings and Considerations

- Catalyst Efficiency: PdCl2(dppf)·CH2Cl2 is effective for borylation with good turnover and selectivity.

- Base Selection: Potassium acetate is preferred for smooth borylation and minimizing side reactions.

- Solvent Choice: 1,4-Dioxane provides good solubility and thermal stability for the reaction.

- Reaction Time and Temperature: Extended heating (15 h) at moderate temperature (85 °C) ensures high conversion.

- Purification: Silica gel chromatography with ethyl acetate/hexanes mixtures effectively isolates the boronate ester intermediate.

- Scale-up Potential: The high yield and straightforward conditions suggest scalability for synthetic applications.

- Characterization: NMR and MS data confirm structural integrity and purity.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.